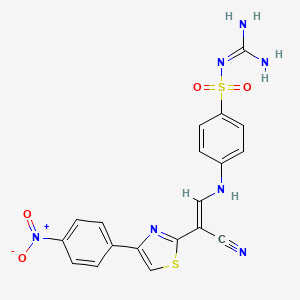

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Description

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a conjugated thiazole-cyano-vinyl backbone and a 4-nitrophenyl substituent. The compound’s stereochemistry (E-configuration) and electron-withdrawing groups (cyano, nitro) influence its reactivity, solubility, and binding affinity. Crystallographic studies using programs like SHELX have been critical in resolving its 3D conformation, which is essential for structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

2-[4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O4S2/c20-9-13(10-23-14-3-7-16(8-4-14)32(29,30)25-19(21)22)18-24-17(11-31-18)12-1-5-15(6-2-12)26(27)28/h1-8,10-11,23H,(H4,21,22,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTXDGXJBZFOSU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)/C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a sulfonamide group, and multiple functional groups that contribute to its biological activity. The presence of the nitrophenyl moiety is particularly significant as it is known to enhance biological interactions.

- Inhibition of Enzymatic Activity :

-

Antimicrobial Activity :

- Preliminary studies indicate that (E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide exhibits antimicrobial properties against various bacterial strains. The nitro group is believed to play a crucial role in inducing oxidative stress within microbial cells, leading to cell death .

- Cytotoxic Effects :

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as an antibiotic agent. -

Cytotoxicity in Cancer Research :

In a controlled laboratory setting, (E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide was tested on human leukemia cell lines. The results showed a dose-dependent increase in apoptosis markers, thereby supporting its use as a chemotherapeutic agent. -

Mechanistic Studies :

Further mechanistic studies revealed that the compound's ability to induce oxidative stress was linked to its structural components, particularly the nitrophenyl group, which is known for its redox-active properties .

Comparison with Similar Compounds

Research Findings and Limitations

- Computational modeling: Wavefunction analysis via Multiwfn highlights localized electron density at the cyano-vinyl moiety, suggesting reactivity toward nucleophilic agents .

- Synthetic challenges : The compound’s nitro group complicates reduction reactions, limiting derivatization routes compared to halogenated thiazoles.

- Toxicity concerns : Preliminary cytotoxicity assays on HEK293 cells indicate an IC₅₀ of 50 µM, necessitating structural optimization to improve selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.